Ethyl difluoro(3-methylphenyl)acetate CAS 698379-26-9 properties
Ethyl difluoro(3-methylphenyl)acetate CAS 698379-26-9 properties
CAS: 698379-26-9 Formula: C₁₁H₁₂F₂O₂ Molecular Weight: 214.21 g/mol
Executive Summary
Ethyl difluoro(3-methylphenyl)acetate (CAS 698379-26-9) is a specialized organofluorine building block used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical motif for introducing the difluorobenzylic moiety (
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical profile, validated synthetic protocols via copper-mediated cross-coupling, and its strategic application in structure-activity relationship (SAR) optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The introduction of the gem-difluoro group adjacent to the ester and aromatic ring significantly alters the electronic and steric properties compared to the non-fluorinated parent acetate.
| Property | Value / Description | Note |
| IUPAC Name | Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate | |
| CAS Number | 698379-26-9 | |
| Appearance | Colorless to pale yellow liquid | Typical of class |
| Boiling Point | ~105–110 °C @ 10 mmHg | Predicted based on 4-Me analog |
| Density | 1.18 ± 0.05 g/cm³ | Predicted |
| LogP | ~2.8 | Enhanced lipophilicity vs. non-fluorinated analog |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Hydrophobic nature |
| Flash Point | > 90 °C | Estimated |
Spectral Signature (Diagnostic)
-
¹⁹F NMR:
-103 to -106 ppm (Singlet or broad singlet). The fluorine atoms are enantiotopic (in achiral environment) but diastereotopic if a chiral center is introduced nearby. -
¹H NMR:
- 7.1–7.4 ppm (Multiplet, 4H, Aromatic)
-
4.3 ppm (Quartet, 2H,
) -
2.4 ppm (Singlet, 3H,
) -
1.3 ppm (Triplet, 3H,
)
Synthetic Utility & Mechanism
The most robust method for synthesizing Ethyl difluoro(3-methylphenyl)acetate is the Sato-Kumadaki Cross-Coupling . This reaction involves the copper-mediated coupling of ethyl bromodifluoroacetate with an aryl iodide.[1][2] Unlike the Reformatsky reaction which targets carbonyls, this method directly functionalizes the aromatic ring.
Core Reaction
Mechanism of Action
The reaction proceeds via the in-situ formation of a hemi-stable organocopper species. The copper inserts into the C-Br bond of the bromodifluoroacetate, forming a
Figure 1: Mechanistic pathway of the Sato-Kumadaki copper-mediated cross-coupling reaction.
Experimental Protocol: Preparation from 3-Iodotoluene
This protocol is adapted from standard methodologies for introducing difluoroacetate groups into electron-neutral or electron-rich arenes.
Reagents & Equipment[6][15]
-
Substrate: 3-Iodotoluene (1.0 equiv)
-
Reagent: Ethyl bromodifluoroacetate (2.0 equiv)
-
Catalyst/Reductant: Copper powder (Activated, 2.5 equiv)
-
Solvent: DMSO (Anhydrous, 0.5 M concentration relative to substrate)
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Methodology
-
Activation of Copper:
-
Wash copper powder with dilute HCl (2%) to remove surface oxides.
-
Rinse sequentially with water, ethanol, and diethyl ether.
-
Dry under high vacuum at 50°C for 2 hours. Crucial: Active surface area determines yield.
-
-
Reaction Setup:
-
Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Under inert atmosphere, charge the flask with Activated Copper Powder (2.5 equiv) and Anhydrous DMSO.
-
Add Ethyl bromodifluoroacetate (1.0 equiv portion) slowly to initiate the formation of the organocopper species. Stir at room temperature for 20 minutes.
-
-
Coupling:
-
Add 3-Iodotoluene (1.0 equiv) dissolved in a minimal amount of DMSO.
-
Add the remaining Ethyl bromodifluoroacetate (1.0 equiv).[1]
-
Heat the mixture to 55–60 °C for 12–16 hours. Note: Higher temperatures (>80°C) may cause decarboxylation or homocoupling side reactions.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Quench by pouring into a cold saturated
solution (to complex copper salts). -
Extract with Diethyl Ether (
) or Ethyl Acetate ( ). -
Wash combined organic layers with water (
) and brine ( ) to remove DMSO. -
Dry over
, filter, and concentrate under reduced pressure.[3] -
Purification: Flash column chromatography using Hexanes:Ethyl Acetate (95:5 to 90:10 gradient).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of Ethyl difluoro(3-methylphenyl)acetate.
Applications in Drug Discovery[4]
Bioisosterism
The
-
Benzylic Ethers (
): The group mimics the bond angle and lone-pair electron density of oxygen while preventing metabolic dealkylation. -
Carbonyls (
): The group is isopolar with the carbonyl group but lacks the electrophilicity that can lead to toxicity (e.g., glutathione conjugation).
Metabolic Stability
The benzylic position is a common "soft spot" for CYP450-mediated oxidation. Replacing benzylic hydrogens with fluorine atoms (
pKa Modulation
If hydrolyzed to the free acid, the difluoro group drastically increases the acidity of the carboxylic acid (pKa ~ 0–1) compared to the non-fluorinated analog (pKa ~ 4.5). This ensures the group is fully ionized at physiological pH, potentially improving solubility and reducing membrane permeability if peripheral restriction is desired.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place under inert gas. Moisture sensitive (ester hydrolysis).
-
Incompatibility: Strong oxidizing agents, strong bases (can cause hydrolysis or elimination).
References
-
Sato, K., et al. (1999). "Copper-Mediated Reaction of Ethyl Bromodifluoroacetate with Aryl Iodides." Chemical & Pharmaceutical Bulletin, 47(7), 1013–1016.
- Kumadaki, I., et al. (2004). "Organofluorine Compounds in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 4(1), 1–18.
-
Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.
-
PubChem Compound Summary. "Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate." National Center for Biotechnology Information.
